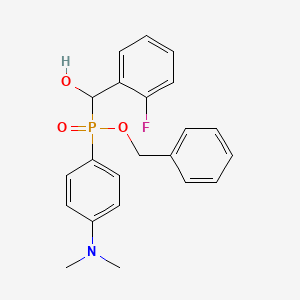
Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate is a complex organic compound with the molecular formula C22H23FNO3P. This compound is known for its unique structural features, which include a benzyl group, a dimethylamino group, a fluorophenyl group, and a hydroxy group attached to a phosphinate moiety. It has a molecular weight of 399.395 Da and is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the Benzyl Group:
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Addition of the Fluorophenyl Group: The fluorophenyl group is added through a coupling reaction, often using a palladium catalyst.
Formation of the Phosphinate Moiety:
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to study complex chemical reactions and design new compounds.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzyl (4-(dimethylamino)phenyl)((2-fluorophenyl)(hydroxy)methyl)phosphinate can be compared with other similar compounds, such as:
Benzyl (4-(dimethylamino)phenyl)((2-chlorophenyl)(hydroxy)methyl)phosphinate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
Benzyl (4-(dimethylamino)phenyl)((2-bromophenyl)(hydroxy)methyl)phosphinate: This compound has a bromine atom instead of a fluorine atom.
Benzyl (4-(dimethylamino)phenyl)((2-iodophenyl)(hydroxy)methyl)phosphinate: This compound has an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[[4-(dimethylamino)phenyl]-phenylmethoxyphosphoryl]-(2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FNO3P/c1-24(2)18-12-14-19(15-13-18)28(26,27-16-17-8-4-3-5-9-17)22(25)20-10-6-7-11-21(20)23/h3-15,22,25H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODQNKQWPYWQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(=O)(C(C2=CC=CC=C2F)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














